molecular formula C17H15NO6 B5620590 5-HYDROXY-2-[4-(PROPANOYLOXY)BENZAMIDO]BENZOIC ACID

5-HYDROXY-2-[4-(PROPANOYLOXY)BENZAMIDO]BENZOIC ACID

Cat. No.: B5620590
M. Wt: 329.30 g/mol
InChI Key: AMRKABIVIAIRKR-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid is a complex organic compound with a molecular formula of C17H15NO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with propanoic anhydride to form 4-(propano-yloxy)benzoic acid. This intermediate is then reacted with 5-amino-2-hydroxybenzoic acid under appropriate conditions to yield the target compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamido groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyl and benzamido groups but lacks the propano-yloxy group.

    5-Amino-2-hydroxybenzoic acid: Similar structure but with an amino group instead of the benzamido group.

    2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid: Contains a similar benzoic acid core but with different substituents.

Uniqueness

5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid is unique due to the presence of the propano-yloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research and industrial applications.

Properties

IUPAC Name

5-hydroxy-2-[(4-propanoyloxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-15(20)24-12-6-3-10(4-7-12)16(21)18-14-8-5-11(19)9-13(14)17(22)23/h3-9,19H,2H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKABIVIAIRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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